2,2-dimethoxyethane-1-sulfonyl fluoride
CAS No.: 2229497-10-1
Cat. No.: VC11495498
Molecular Formula: C4H9FO4S
Molecular Weight: 172.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2229497-10-1 |
---|---|
Molecular Formula | C4H9FO4S |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 2,2-dimethoxyethanesulfonyl fluoride |
Standard InChI | InChI=1S/C4H9FO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3 |
Standard InChI Key | RMWGEQXFHLFOAN-UHFFFAOYSA-N |
Canonical SMILES | COC(CS(=O)(=O)F)OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 2,2-dimethoxyethane-1-sulfonyl fluoride features a central sulfur atom bonded to two oxygen atoms, one fluorine atom, and a dimethoxyethane moiety. The dimethoxyethane component introduces steric hindrance and electronic effects that modulate the compound’s reactivity. The sulfonyl fluoride group is characterized by a polarized S–F bond (bond dissociation energy ≈ 90 kcal/mol), which facilitates nucleophilic substitution reactions while maintaining stability under ambient conditions .
Comparative analysis with related sulfonyl fluorides reveals distinct advantages. For instance, aromatic sulfonyl fluorides (e.g., 4-methylbenzenesulfonyl fluoride) exhibit higher thermal stability but lower solubility in polar solvents compared to aliphatic derivatives like 2,2-dimethoxyethane-1-sulfonyl fluoride . The latter’s methoxy groups enhance solubility in aqueous and organic media, making it preferable for biological applications requiring covalent bond formation .
Synthetic Pathways and Optimization
Modern Catalytic Strategies
Recent innovations leverage organocatalysts and photoredox systems to improve efficiency. For example, cooperative organosuperbase activation (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) paired with iridium-based photocatalysts enables room-temperature fluorination of sulfonic acid precursors . This method achieves yields exceeding 85% while minimizing byproducts such as cyclic sultones, which commonly plague traditional routes .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The electrophilic sulfur center in 2,2-dimethoxyethane-1-sulfonyl fluoride readily undergoes nucleophilic attack by amines, thiols, and alcohols. Kinetic studies demonstrate second-order rate constants () of M⁻¹s⁻¹ for reactions with primary amines at pH 7.4, highlighting its utility in bioconjugation .
Radical Pathways
Emerging research explores the compound’s potential as a S(VI) radical precursor. Under blue-light irradiation (450 nm) with a Ru(bpy)₃²⁺ photocatalyst, 2,2-dimethoxyethane-1-sulfonyl fluoride generates sulfonyl radicals that participate in alkene addition reactions . This reactivity enables the synthesis of vinyl sulfones with >90% E selectivity, broadening its applicability in polymer chemistry .
Comparative Analysis of Sulfonyl Fluoride Derivatives
Compound | Structural Features | Reactivity Profile | Applications |
---|---|---|---|
Sulfuryl Fluoride (SO₂F₂) | Linear S–F bonds | High thermal stability | Fumigant, polymer synthesis |
Dimethyl Sulfoxide (DMSO) | S=O bond, no fluoride | Polar aprotic solvent | Solvent, cryoprotectant |
4-Methylbenzenesulfonyl Fluoride | Aromatic sulfonyl fluoride | Slow nucleophilic substitution | Proteomics, materials |
2,2-Dimethoxyethane-1-Sulfonyl Fluoride | Aliphatic sulfonyl fluoride, methoxy groups | Rapid covalent binding, radical reactivity | Drug discovery, polymers |
Industrial and Research Applications
Click Chemistry (SuFEx Platform)
As part of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolkit, 2,2-dimethoxyethane-1-sulfonyl fluoride enables rapid, selective couplings with silyl ethers and amines under mild conditions . This reactivity is exploited in polymer crosslinking, yielding materials with tunable mechanical properties .
Drug Discovery
The compound’s ability to covalently modify disease-relevant enzymes (e.g., kinases, proteases) has spurred its use in fragment-based drug discovery. Kinetics studies reveal inactivation rate constants () of min⁻¹ for XIAP inhibitors, underscoring its efficiency .
Recent Advances and Future Directions
Recent patents describe fluorinated analogs of 2,2-dimethoxyethane-1-sulfonyl fluoride with enhanced blood-brain barrier permeability, targeting neurodegenerative diseases . Concurrently, efforts to integrate this compound into flow chemistry systems aim to scale production while reducing waste .
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